4-Amino-2,3-dichloro-benzoic acid methyl ester
CAS No.: 1807013-25-7
Cat. No.: VC2600579
Molecular Formula: C8H7Cl2NO2
Molecular Weight: 220.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807013-25-7 |
|---|---|
| Molecular Formula | C8H7Cl2NO2 |
| Molecular Weight | 220.05 g/mol |
| IUPAC Name | methyl 4-amino-2,3-dichlorobenzoate |
| Standard InChI | InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3 |
| Standard InChI Key | GRCMPRIJWCTEMT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=C(C=C1)N)Cl)Cl |
| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)N)Cl)Cl |
Introduction
Chemical Identity and Structure
Basic Identification
4-Amino-2,3-dichloro-benzoic acid methyl ester represents a substituted benzoic acid methyl ester with amino and dichloro functional groups. The compound features strategically positioned functional groups that contribute to its chemical utility and reactivity profile.
| Parameter | Information |
|---|---|
| Chemical Name | 4-Amino-2,3-dichloro-benzoic acid methyl ester |
| CAS Registry Number | 1807013-25-7 |
| Molecular Formula | C₈H₇Cl₂NO₂ |
| Synonyms | Methyl 4-amino-2,3-dichlorobenzoate |
| Appearance | Colorless or yellowish transparent substance |
The structural arrangement of this compound includes a benzene ring substituted with an amino group at the para position (C-4), chlorine atoms at the ortho (C-2) and meta (C-3) positions, and a methyl ester group. This specific substitution pattern contributes to the compound's chemical behavior and synthetic utility.
Physical Properties
Although comprehensive physical property data for 4-Amino-2,3-dichloro-benzoic acid methyl ester is limited in the available scientific literature, several properties can be inferred based on its chemical structure and similar compounds.
The physical state at room temperature is solid, appearing as a colorless to yellowish transparent substance . The presence of the ester group, amino functionality, and chlorine substituents influences its solubility profile, making it likely soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide, while exhibiting limited solubility in water.
Synthesis and Production
Industrial Production
Industrial production of 4-Amino-2,3-dichloro-benzoic acid methyl ester is conducted by specialized chemical manufacturers like Hunan Chemfish Pharmaceutical Co., Ltd., located in Lugu High-tech Industrial Park, Hunan province, China . The compound is produced in facilities equipped with advanced chemical synthesis infrastructure.
The production capabilities for this compound include:
| Production Parameter | Specification |
|---|---|
| Production Capacity | Part of a 2000 Metric Ton/Year facility |
| Purity | 98% |
| Delivery Time | 15 days after order confirmation |
| Packaging | N.W. 200 KGs/steel drum or as per client requirements |
The manufacturing process likely employs reactors ranging from 1000L to 8000L, supported by auxiliary equipment including fractionating columns, boilers, refrigeration units, and sewage treatment facilities . Quality control is maintained through analytical instruments such as GC, HPLC, and NMR to ensure product purity and consistency.
Applications and Usage
Current Applications
The primary application of 4-Amino-2,3-dichloro-benzoic acid methyl ester is as an organic intermediate in chemical synthesis . The compound's structure, featuring reactive amino and ester groups along with the halogen substituents, makes it valuable for:
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Pharmaceutical intermediates in active pharmaceutical ingredient (API) synthesis
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Building blocks for agrochemical development
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Synthesis of specialty chemicals and functional materials
The strategic placement of functional groups creates a scaffold for further chemical transformations, particularly in multi-step synthesis routes for complex molecules.
| Hazard Type | Classification |
|---|---|
| GHS Symbol | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H335-H319-H315 (May cause respiratory irritation; Causes serious eye irritation; Causes skin irritation) |
| Precautionary Statements | P264-P280-P305+P351+P338-P337+P313P-P264-P280-P302+P352-P321-P332+P313-P362 |
Similar precautions would likely apply to 4-Amino-2,3-dichloro-benzoic acid methyl ester, suggesting the need for appropriate personal protective equipment and handling procedures.
Comparative Analysis
Structural Comparison with Related Compounds
4-Amino-2,3-dichloro-benzoic acid methyl ester belongs to a family of substituted benzoic acid esters with varied functionalities. Comparing this compound with structurally related molecules provides insight into its unique properties and potential applications.
| Compound | CAS Number | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| 4-Amino-2,3-dichloro-benzoic acid methyl ester | 1807013-25-7 | C₈H₇Cl₂NO₂ | Reference compound |
| Methyl 4-amino-2,3-difluorobenzoate | 886497-08-1 | C₈H₇F₂NO₂ | Contains fluorine instead of chlorine substituents |
| Methyl 4-amino-2,3-difluoro-5-nitrobenzoate | 284030-58-6 | C₈H₆F₂N₂O₄ | Contains fluorine instead of chlorine and additional nitro group |
| Methyl 2-((2,6-dichloro-3-methylphenyl)amino)benzoate | 3254-79-3 | C₁₅H₁₃Cl₂NO₂ | Different substitution pattern and larger molecular structure |
The replacement of chlorine with fluorine, as seen in the related compounds, alters the electronic properties, bond strength, and reactivity. These variations influence physical properties, metabolic stability, and biological interactions, making each compound suitable for specific applications.
Reactivity Patterns
The reactivity of 4-Amino-2,3-dichloro-benzoic acid methyl ester is defined by its functional groups:
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The amino group (-NH₂) at the 4-position serves as a nucleophilic center for reactions such as diazotization, acylation, and alkylation
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The ester functionality allows for transesterification, hydrolysis, and reduction reactions
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The chlorine atoms at positions 2 and 3 can participate in nucleophilic aromatic substitution reactions, depending on reaction conditions
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The aromatic ring can undergo electrophilic substitution, though the existing substituents will direct the positioning of new groups
These reactivity patterns make the compound versatile for diverse synthetic transformations in pharmaceutical and fine chemical production.
Current Research and Future Directions
Research involving 4-Amino-2,3-dichloro-benzoic acid methyl ester is primarily focused on its utility as a synthetic intermediate. Current industrial applications emphasize its role in the preparation of more complex molecules for adhesives, dyes, medicines, resins, and ceramic coatings .
Future research directions may include:
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of catalytic transformations to access novel derivatives
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Investigation of structure-activity relationships in biological systems
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Application in the synthesis of materials with specialized electronic or optical properties
As chemical synthesis techniques continue to advance, the utility of 4-Amino-2,3-dichloro-benzoic acid methyl ester as a building block for more complex molecules is likely to expand, particularly in pharmaceutical and materials science applications.
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